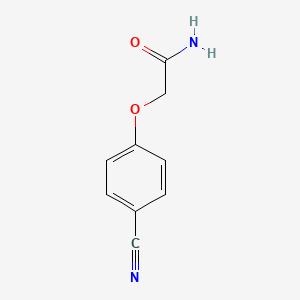

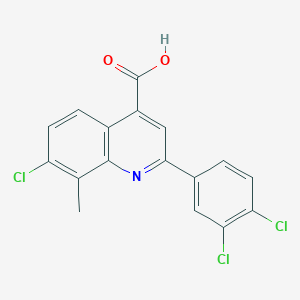

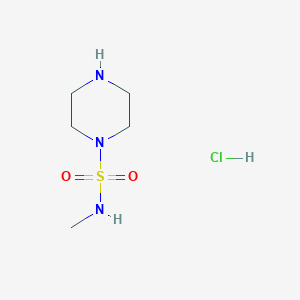

![molecular formula C7H4N4 B2499937 [1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile CAS No. 1019024-64-6](/img/structure/B2499937.png)

[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and agriculture. The core structure of this compound consists of a triazole ring fused to a pyridine ring, with a carbonitrile group attached to the sixth position.

Synthesis Analysis

The synthesis of [1,2,4]Triazolo[4,3-a]pyridine derivatives has been achieved through various methods. One efficient approach is a three-component one-pot synthesis involving 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes, facilitated by NaOH in ethanol under heating or ultrasonic irradiation, which yields the desired products with good selectivity and operational simplicity . Another method involves a palladium-catalyzed monoarylation of hydrazides followed by dehydration under microwave irradiation, which allows for the introduction of various substituents at the 3-position of the triazolopyridine core .

Molecular Structure Analysis

The molecular structures of the synthesized [1,2,4]Triazolo[4,3-a]pyridine derivatives are typically confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, and MS spectra. In some cases, single-crystal X-ray diffraction is employed to determine the precise arrangement of atoms within the crystal lattice of the compound .

Chemical Reactions Analysis

The [1,2,4]Triazolo[4,3-a]pyridine core can undergo various chemical reactions, which are essential for the modification and functionalization of the molecule. For instance, the herbicidal activity of certain derivatives has been enhanced by introducing a chloro group and a propylphenyl substituent, indicating that specific functional groups can significantly influence the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are closely related to their molecular structure. The introduction of different substituents can alter properties such as solubility, melting point, and reactivity. These properties are crucial for the practical application of these compounds, whether in the development of new pharmaceuticals or as herbicides with a broad spectrum of activity against various weeds .

Applications De Recherche Scientifique

Synthesis and Chemical Characterization

- Ranjbar-Karimi et al. (2010) demonstrated the synthesis of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles using a three-component condensation method. This synthesis involves aromatic aldehydes, ethyl cyanoacetate, and 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride in alkaline ethanol, and the products were characterized by various spectroscopic methods (Ranjbar‐Karimi et al., 2010).

Microwave Assisted Synthesis

- Divate and Dhongade-Desai (2014) reported the microwave-assisted synthesis of 7-amino-3-(substituted phenyl)-5-(substituted phenyl)-[1,2,4]triazolo[4,3a]pyrimidine-6-carbonitrile derivatives, highlighting an efficient and green synthetic method with high yield (Divate & Dhongade-Desai, 2014).

Synthesis with Ultrasonic Irradiation

- Ablajan et al. (2012) synthesized a series of novel 5-amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles using ultrasonic irradiation, showcasing a method with short reaction times, good yields, and operational simplicity (Ablajan et al., 2012).

X-ray Structural Analysis

- El-Kurdi et al. (2021) synthesized triazolopyridines and performed X-ray diffraction for structural characterization, contributing to the understanding of the molecular structure of these compounds (El-Kurdi et al., 2021).

Novel Heterocyclic System Synthesis

- Paronikyan et al. (2020) developed a new effective synthesis for pyrano[3,4-c]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyridines, representing a new fused heterocyclic system (Paronikyan et al., 2020).

Antimicrobial Properties

- Elgemeie et al. (2017) synthesized novel pyridones with [1,2,4]triazolo[4,3-a]pyridine structure and evaluated their antimicrobial properties, indicating the potential biological applications of these compounds (Elgemeie et al., 2017).

Bio-medicinal Chemistry

- Gandikota et al. (2017) focused on the synthesis of amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine, noting their significance in bio-medicinal chemistry due to various biological activities like antimicrobial, antiviral, and anticancer properties (Gandikota et al., 2017).

Green Synthetic Methods

- Dandia et al. (2007) developed a clean and environmentally benign synthesis of 1,2,4-triazolo[4,3-a]pyrimidines in aqueous medium, showcasing a sustainable approach in chemical synthesis (Dandia et al., 2007).

Catalytic Synthesis

- Reichelt et al. (2010) described a palladium-catalyzed method for synthesizing [1,2,4]triazolo[4,3-a]pyridines, providing an efficient and convenient synthetic route (Reichelt et al., 2010).

Orientations Futures

The future directions for “[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile” and its derivatives could involve further exploration of their antimicrobial properties . The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Therefore, future research could focus on synthesizing new derivatives with these subunits to investigate their antimicrobial properties .

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit c-met and vegfr-2 kinases , which play crucial roles in cell growth and angiogenesis, respectively.

Mode of Action

It’s suggested that similar compounds interact with their targets (c-met and vegfr-2 kinases) by binding to the active site, inhibiting their activity .

Biochemical Pathways

Inhibition of c-met and vegfr-2 kinases can affect multiple pathways, including the pi3k/akt/mtor pathway, which regulates cell growth and survival, and the mapk pathway, which controls cell proliferation .

Pharmacokinetics

Similar compounds have shown excellent in vitro metabolic stability .

Result of Action

Similar compounds have shown to inhibit the growth of various cancer cell lines .

Action Environment

Similar compounds have shown to be stable under various conditions .

Propriétés

IUPAC Name |

[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-3-6-1-2-7-10-9-5-11(7)4-6/h1-2,4-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBFVMLRMGKYEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=CN2C=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

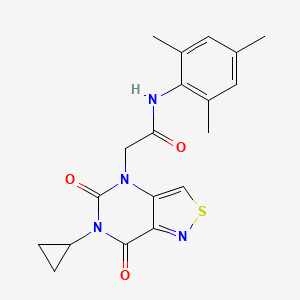

![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B2499860.png)

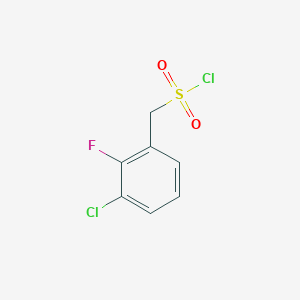

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2499864.png)

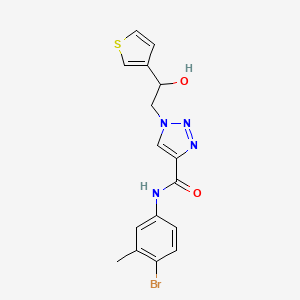

![2-[(5-chloropyridin-2-yl)amino]-N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2499866.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2499876.png)